molecular formula C17H18ClNO2S B3366323 3-(2-Chlorobenzyl)-1-tosylazetidine CAS No. 1354952-50-3

3-(2-Chlorobenzyl)-1-tosylazetidine

Cat. No.: B3366323
CAS No.: 1354952-50-3
M. Wt: 335.8
InChI Key: ABENCKJSMYRXIK-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-1-tosylazetidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-1-tosylazetidine typically involves the reaction of 2-chlorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then subjected to cyclization under basic conditions to yield the desired azetidine compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-1-tosylazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The strained four-membered ring can undergo cycloaddition reactions with various dienophiles or dipolarophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to the formation of azetidine N-oxides or reduced azetidine derivatives, respectively.

Scientific Research Applications

3-(2-Chlorobenzyl)-1-tosylazetidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique properties.

    Chemical Biology: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-1-tosylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzyl)-1-tosylpyrrolidine: A five-membered ring analog with similar chemical properties.

    3-(2-Chlorobenzyl)-1-tosylpiperidine: A six-membered ring analog with potential differences in reactivity and biological activity.

Uniqueness

3-(2-Chlorobenzyl)-1-tosylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABENCKJSMYRXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161748
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-50-3
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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